![molecular formula C10H15NO3 B1474169 (3S,4R)-4-{[(5-methylfuran-2-yl)methyl]amino}oxolan-3-ol CAS No. 1932178-63-6](/img/structure/B1474169.png)
(3S,4R)-4-{[(5-methylfuran-2-yl)methyl]amino}oxolan-3-ol
Übersicht
Beschreibung
The compound is a derivative of oxolane (tetrahydrofuran), a five-membered ring with four carbon atoms and one oxygen atom. The (3S,4R) designation indicates the stereochemistry of the 3rd and 4th carbon atoms in the ring. The compound also contains a 5-methylfuran-2-yl group and a methylamino group attached to the 4th carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would likely show the five-membered oxolane ring with the 5-methylfuran-2-yl and methylamino groups attached to the 4th carbon atom. The 3D structure would depend on the specific stereochemistry at the 3rd and 4th carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with similar structures often have relatively low boiling points and are soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Analytical Techniques for Anti-Diabetic Drug Determination
Empagliflozin, a drug used to treat type 2 diabetes, showcases the importance of sophisticated analytical methods in pharmaceutical research. Techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-high Performance Liquid Chromatography (UPLC) are crucial for the quality control of pharmaceutical products. These methods ensure the accurate determination of drug concentrations, critical for safe and effective medication use (Danao, 2021).
Advances in Peptide Studies
The use of TOAC, a spin label amino acid, in peptide studies demonstrates the chemical and structural analysis's significance in understanding biomolecular interactions. Techniques like EPR spectroscopy and NMR provide insights into peptide dynamics, secondary structure, and interactions with biological membranes, offering potential applications in drug design and functional peptide materials (Schreier et al., 2012).
Chemical Synthesis and Reactivity of Triazoles
Triazoles, particularly amino-1,2,4-triazoles, are valuable in fine organic synthesis for producing agricultural products, pharmaceuticals, and other chemical compounds. Their versatility and reactivity underline the significance of synthetic chemistry in developing new materials and active compounds with a wide range of applications (Nazarov et al., 2021).
Transport and Functioning of NMDA Receptors
Research on the transport and functioning of NMDA receptors in the central nervous system highlights the molecular mechanisms of synaptic transmission and plasticity. Understanding these processes is crucial for developing therapeutic strategies against neurological diseases (Horak et al., 2014).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3S,4R)-4-[(5-methylfuran-2-yl)methylamino]oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-7-2-3-8(14-7)4-11-9-5-13-6-10(9)12/h2-3,9-12H,4-6H2,1H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZHOVOXRVUTKJ-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC2COCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)CN[C@@H]2COC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



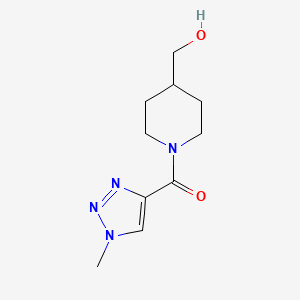
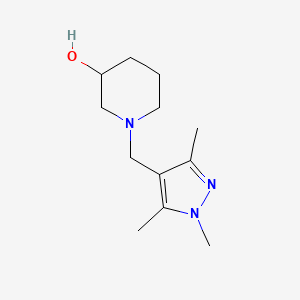
![1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1474088.png)
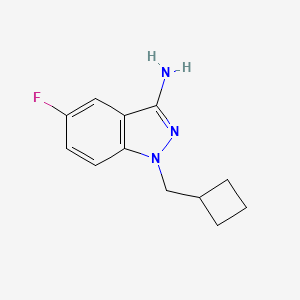
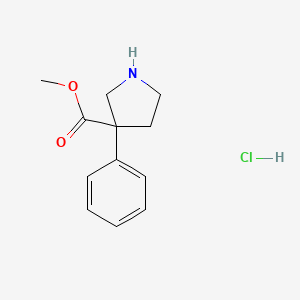
![Methyl 3-amino-3a,4,5,9b-tetrahydronaphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B1474092.png)
![Methyl 8-amino-3-isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474093.png)
![5-[4-(Cyclopropylmethoxy)phenyl]-2-thiophenecarboxylic acid](/img/structure/B1474096.png)
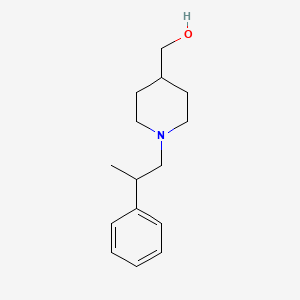
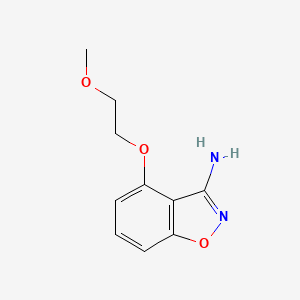
![[1-(Piperidine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1474104.png)
![1,1-dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-carboxylic acid](/img/structure/B1474105.png)
![8-Methyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474106.png)
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1474108.png)